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Compound of Interest

Compound Name: 2-Phenyl-4-penten-2-ol

Cat. No.: B3023627 Get Quote

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Properties, Synthesis, and Reactivity

Abstract
2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in organic synthesis. Its

unique structural combination—a tertiary alcohol, a phenyl group, and a terminal alkene—offers

a versatile platform for the development of more complex molecules. This guide provides a

comprehensive overview of its chemical and physical properties, detailed spectroscopic

analysis, a robust protocol for its synthesis, and an exploration of its characteristic reactivity.

The content herein is intended for researchers, chemists, and professionals in drug

development and materials science who wish to leverage this compound as a strategic

synthetic intermediate.

Chemical Identity and Molecular Structure
2-Phenyl-4-penten-2-ol is characterized by a central quaternary carbon bonded to a phenyl

ring, a methyl group, a hydroxyl group, and an allyl group. This structure is fundamental to its

chemical behavior, conferring both stability through the phenyl ring and high reactivity via the

allylic alcohol and terminal double bond functionalities.

Key Identifiers:

IUPAC Name: 2-Phenyl-4-penten-2-ol
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Molecular Formula: C₁₁H₁₄O[1]

Molecular Weight: 162.23 g/mol [1]

CAS Numbers: 4743-74-2 (most common), 61077-65-4 (NIST)[1][2]

InChI Key: BELRNEPYFJNSPN-UHFFFAOYSA-N[1]

Caption: 2D Structure of 2-Phenyl-4-penten-2-ol.

Physicochemical Properties
The compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its

properties are summarized in the table below, compiled from various chemical suppliers and

databases.

Property Value Source(s)

Physical State Liquid [3]

Appearance
Colorless to Yellow to Orange

clear liquid
[3]

Boiling Point 100 °C at 17 mmHg [4]

Density 0.99 g/cm³ [4]

Refractive Index (n²⁰/D) ~1.53 [3]

Flash Point 66 °C (Combustible liquid) [3]

pKa (Predicted) 14.29 ± 0.29 [4]

LogP (Predicted) 2.47 [4]

Storage Temperature
Room Temperature (<15°C,

cool, dark place)
[3]

Spectroscopic Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3417074.htm
https://webbook.nist.gov/cgi/inchi?ID=C61077654&Mask=80
https://www.benchchem.com/product/b3023627?utm_src=pdf-body
https://www.tcichemicals.com/US/en/p/P1330
https://www.tcichemicals.com/US/en/p/P1330
https://www.tcichemicals.com/US/en/p/P1330
https://www.lookchem.com/ProductWholeProperty_LCPL490691.htm
https://www.lookchem.com/ProductWholeProperty_LCPL490691.htm
https://www.tcichemicals.com/US/en/p/P1330
https://www.tcichemicals.com/US/en/p/P1330
https://www.lookchem.com/ProductWholeProperty_LCPL490691.htm
https://www.lookchem.com/ProductWholeProperty_LCPL490691.htm
https://www.tcichemicals.com/US/en/p/P1330
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic analysis is critical for confirming the identity and purity of 2-Phenyl-4-penten-2-
ol. The expected spectral features are detailed below.

¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different hydrogen

environments in the molecule.

Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.2-7.5 ppm, integrating

to 5H.

Vinyl Protons (=CH- and =CH₂): A complex multiplet system between δ 5.0-6.0 ppm. The

internal methine proton (=CH-) will appear further downfield and show coupling to the

terminal methylene protons.

Allylic Methylene Protons (-CH₂-CH=): A doublet adjacent to the vinyl group, expected

around δ 2.5-2.8 ppm, integrating to 2H.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-

dependent, typically between δ 1.5-2.5 ppm.

Methyl Protons (-CH₃): A sharp singlet upfield, around δ 1.5 ppm, integrating to 3H.

¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon backbone and functional groups.

Aromatic Carbons: Multiple signals between δ 125-145 ppm. The quaternary carbon

attached to the alcohol group will be the most downfield.

Vinyl Carbons: Two signals in the alkene region, with the terminal =CH₂ appearing around δ

118 ppm and the internal =CH- around δ 135 ppm.

Quaternary Alcohol Carbon (C-OH): A signal in the δ 70-80 ppm range.

Allylic Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.[1]

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic

of the alcohol hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch (Alkene): A medium-intensity peak around 1640 cm⁻¹.

C=C Stretch (Aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong peak in the fingerprint region, around 1150-1200 cm⁻¹, corresponding

to the tertiary alcohol C-O bond.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at

m/z = 162.[1] Key fragmentation patterns would include:

Loss of a methyl group (-15): A fragment at m/z = 147.

Loss of an allyl group (-41): A prominent fragment at m/z = 121, corresponding to the stable

[Ph-C(OH)CH₃]⁺ cation.

Loss of water (-18): A fragment at m/z = 144, though this can be a low-intensity peak for

tertiary alcohols.

Synthesis: An Experimental Protocol
The most direct and reliable synthesis of 2-Phenyl-4-penten-2-ol is achieved via the

nucleophilic addition of an allyl organometallic reagent to acetophenone. The following protocol

is based on established Grignard-type reactions, which are foundational in organic chemistry.

[4][5]

Reaction: Acetophenone + Allylmagnesium Bromide → 2-Phenyl-4-penten-2-ol
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Start: Prepare Anhydrous Reaction Setup

Reactants:
- Acetophenone

- Allylmagnesium Bromide (in THF)

Assemble under N₂ atmosphere

Step 1: Nucleophilic Addition
- Add acetophenone dropwise to Grignard reagent

- Maintain temperature at 0°C

Step 2: Reaction Progression
- Allow to warm to room temperature

- Stir for 2-4 hours

Exothermic reaction control

Step 3: Quenching
- Cool back to 0°C

- Slowly add saturated aq. NH₄Cl

Decompose excess Grignard

Step 4: Work-up
- Separate organic layer

- Extract aqueous layer with Et₂O
- Combine organic extracts

Isolate crude product

Step 5: Purification
- Dry with Na₂SO₄

- Filter and concentrate
- Purify via column chromatography or vacuum distillation

Remove impurities

Final Product:
2-Phenyl-4-penten-2-ol

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 2-Phenyl-4-penten-2-ol.
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Step-by-Step Methodology
Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry

nitrogen.

Reagent Charging: Allylmagnesium bromide (1.1 equivalents, typically 1.0 M in THF) is

charged into the reaction flask via cannula transfer. The flask is cooled to 0°C in an ice-water

bath.

Substrate Addition: Acetophenone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran

(THF) and added to the dropping funnel. This solution is added dropwise to the stirred

Grignard reagent over 30-45 minutes, ensuring the internal temperature does not exceed

10°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and

prevent side reactions like enolization.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature. It is stirred for an additional 2-4 hours until TLC or

GC-MS analysis indicates complete consumption of the starting material.

Quenching: The flask is re-cooled to 0°C, and the reaction is carefully quenched by the slow,

dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Trustworthiness: Using NH₄Cl provides a mildly acidic quench that effectively hydrolyzes the

magnesium alkoxide salt without causing acid-catalyzed dehydration of the tertiary alcohol

product.

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer

is collected, and the aqueous layer is extracted twice with diethyl ether or ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

Purification: The resulting crude oil is purified by either vacuum distillation or flash column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-
Phenyl-4-penten-2-ol.

Chemical Reactivity and Synthetic Potential
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The reactivity of 2-Phenyl-4-penten-2-ol is dominated by its tertiary allylic alcohol moiety. This

functionality is prone to reactions involving the formation of a highly stabilized carbocation.

Key Reactions

2-Phenyl-4-penten-2-ol

Allylic Carbocation
(Resonance Stabilized)

Acidic
Conditions (H⁺)

Oxidative C-C Cleavage
(Co(II)/Air)

[Catalyst]

Sₙ1 Substitution
(e.g., with HBr)+ Br⁻

E1 Elimination
(Dehydration)

- H⁺

Acetophenone

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Phenyl-4-penten-2-ol.

Reactions via Carbocation Intermediate: In the presence of acid, the hydroxyl group is

readily protonated and departs as water, forming a tertiary allylic carbocation. This

intermediate is resonance-stabilized across the phenyl ring and the adjacent double bond,

making it highly susceptible to nucleophilic attack (Sₙ1) or elimination (E1).[6] This reactivity

allows for the synthesis of various substituted derivatives.

Oxidative Cleavage: While tertiary alcohols are generally resistant to oxidation, the allylic

nature of this compound permits specific transformations.[7] For instance, cobalt-catalyzed

aerobic systems can achieve oxidative cleavage of the C-C bond between the quaternary

carbon and the allyl group, regenerating the acetophenone precursor.[8] This can be a

strategic de-allylation step in a multi-step synthesis.

Cyclization Reactions: Under certain conditions, particularly basic ones, intramolecular

cyclization can occur.[9] The hydroxyl group can, for example, participate in reactions leading

to the formation of cyclic ethers, leveraging the proximity of the double bond.
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Alkene Reactions: The terminal double bond can undergo all typical alkene reactions, such

as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, provided that the

tertiary alcohol is protected or that reaction conditions are chosen to be chemoselective.

Applications in Research and Drug Development
While direct applications of 2-Phenyl-4-penten-2-ol are not widely documented, its structure

makes it a valuable intermediate for several fields:

Pharmaceutical Synthesis: The phenylpentanol scaffold is present in various biologically

active molecules. This compound can serve as a starting point for creating libraries of

derivatives for screening. Related vicinal amino alcohols are of significant interest for

developing novel therapeutic agents.[10]

Natural Product Synthesis: The tertiary allylic alcohol motif is a key feature in numerous

natural products, some of which exhibit anti-cancer properties.[11] This compound can be

used as a model system or a building block in the total synthesis of such complex molecules.

Fragrance and Flavor Industry: The structurally related aldehyde, 2-phenyl-4-pentenal, is

used as a flavoring agent.[12] 2-Phenyl-4-penten-2-ol could be explored as a precursor to

new fragrance and flavor compounds through functional group transformations.

Safety and Handling
2-Phenyl-4-penten-2-ol is classified as a combustible liquid and requires appropriate handling

procedures.[3]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use in a well-

ventilated area or a chemical fume hood. Avoid breathing vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to

extinguish.[3]
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Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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